6-[4-(2-Methoxypyridin-4-yl)-3-oxopiperazin-1-yl]-3-methyl-3,4-dihydropyrimidin-4-one
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Overview
Description
6-[4-(2-Methoxypyridin-4-yl)-3-oxopiperazin-1-yl]-3-methyl-3,4-dihydropyrimidin-4-one is a complex organic compound that has garnered significant interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a methoxypyridine moiety, a piperazine ring, and a dihydropyrimidinone core. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[4-(2-Methoxypyridin-4-yl)-3-oxopiperazin-1-yl]-3-methyl-3,4-dihydropyrimidin-4-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Methoxypyridine Moiety: This step involves the methoxylation of pyridine, which can be achieved using methanol and a suitable catalyst under controlled conditions.
Synthesis of the Piperazine Ring: The piperazine ring is synthesized through a cyclization reaction involving ethylenediamine and a suitable dihaloalkane.
Formation of the Dihydropyrimidinone Core: This step involves the condensation of urea with an appropriate β-keto ester in the presence of a strong base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
6-[4-(2-Methoxypyridin-4-yl)-3-oxopiperazin-1-yl]-3-methyl-3,4-dihydropyrimidin-4-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxypyridine moiety, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique properties and applications.
Scientific Research Applications
6-[4-(2-Methoxypyridin-4-yl)-3-oxopiperazin-1-yl]-3-methyl-3,4-dihydropyrimidin-4-one has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and bacterial infections.
Industry: Utilized in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 6-[4-(2-Methoxypyridin-4-yl)-3-oxopiperazin-1-yl]-3-methyl-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of specific enzymes involved in cell proliferation, thereby exerting anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(3R,4S)-1-[6-(6-Methoxypyridin-3-yl)pyrimidin-4-yl]-4-(2,4,5-trifluorophenyl)pyrrolidin-3-amine: Shares a similar pyridinylpyrimidine structure but differs in the substituents attached to the core.
4-(Hydroxymethyl)pyridine: Contains a pyridine ring with a hydroxymethyl group, similar to the methoxypyridine moiety in the target compound.
Uniqueness
6-[4-(2-Methoxypyridin-4-yl)-3-oxopiperazin-1-yl]-3-methyl-3,4-dihydropyrimidin-4-one is unique due to its combination of a methoxypyridine moiety, a piperazine ring, and a dihydropyrimidinone core. This unique structure allows it to participate in a variety of chemical reactions and exhibit diverse biological activities, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
6-[4-(2-methoxypyridin-4-yl)-3-oxopiperazin-1-yl]-3-methylpyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O3/c1-18-10-17-12(8-14(18)21)19-5-6-20(15(22)9-19)11-3-4-16-13(7-11)23-2/h3-4,7-8,10H,5-6,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEAVWVYQYGNPPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC(=CC1=O)N2CCN(C(=O)C2)C3=CC(=NC=C3)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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